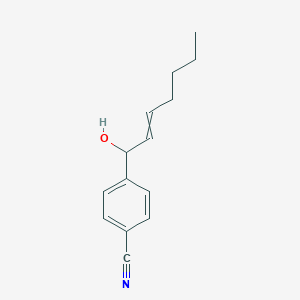![molecular formula C68H43N3 B14238538 N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine CAS No. 519180-38-2](/img/structure/B14238538.png)
N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine is a complex organic compound that belongs to the family of carbazole derivatives. These compounds are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability. The unique structure of N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine makes it a promising candidate for various applications in nanodevices, rechargeable batteries, and electrochemical transistors .
Méthodes De Préparation
The synthesis of N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine typically involves the use of Suzuki coupling reactions. This method allows for the formation of the compound by reacting 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid with various aryl halide derivatives . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF). Industrial production methods may involve scaling up this process while ensuring the purity and stability of the final product .
Analyse Des Réactions Chimiques
N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ceric ammonium nitrate (CAN), cupric nitrate, and ferric nitrate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinone derivatives, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine has a wide range of scientific research applications. In chemistry, it is used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and excellent charge transport properties . In biology, it can be employed in the development of biosensors and other diagnostic tools. In medicine, its unique optoelectronic properties make it a potential candidate for use in photodynamic therapy and other medical applications . In industry, it is used in the production of nanodevices, rechargeable batteries, and electrochemical transistors .
Mécanisme D'action
The mechanism of action of N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine involves its ability to transport holes efficiently. This is due to the presence of carbazole moieties, which provide a lower bandgap and extended conjugation length . The molecular targets and pathways involved include the interaction with dopant molecules in OLEDs, leading to enhanced electroluminescence and color purity .
Comparaison Avec Des Composés Similaires
N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine can be compared with other similar compounds such as poly(2,7-carbazole) and poly(3,6-carbazole) derivatives . These compounds also exhibit excellent optoelectronic properties and high charge carrier mobility. N,N-Bis[4’-(9H-carbazole-9-yl)-4-biphenylyl]perylene-3-amine is unique due to its specific structure, which provides a lower bandgap and better thermal stability . Other similar compounds include polythiophene, poly(p-phenylene), polypyrrole, and polyaniline .
Propriétés
Numéro CAS |
519180-38-2 |
|---|---|
Formule moléculaire |
C68H43N3 |
Poids moléculaire |
902.1 g/mol |
Nom IUPAC |
N,N-bis[4-(4-carbazol-9-ylphenyl)phenyl]perylen-3-amine |
InChI |
InChI=1S/C68H43N3/c1-5-22-62-53(14-1)54-15-2-6-23-63(54)70(62)51-38-30-46(31-39-51)44-26-34-49(35-27-44)69(66-43-42-60-58-19-10-13-48-12-9-18-57(67(48)58)59-20-11-21-61(66)68(59)60)50-36-28-45(29-37-50)47-32-40-52(41-33-47)71-64-24-7-3-16-55(64)56-17-4-8-25-65(56)71/h1-43H |
Clé InChI |
XYUNTIHLIROERN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18)C1=CC=C2C3=CC=CC4=C3C(=CC=C4)C3=C2C1=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


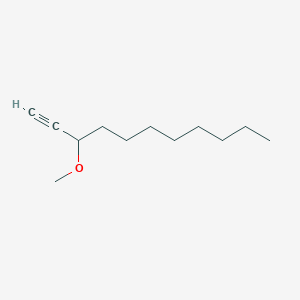
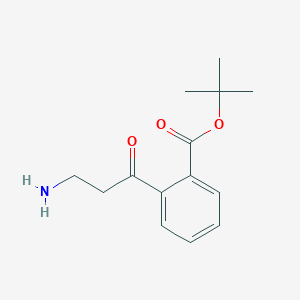
![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)
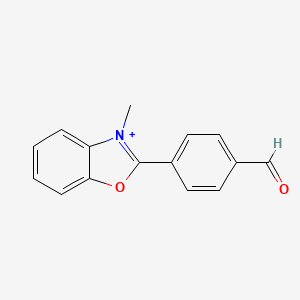
![(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one](/img/structure/B14238487.png)
![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)
![N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14238508.png)
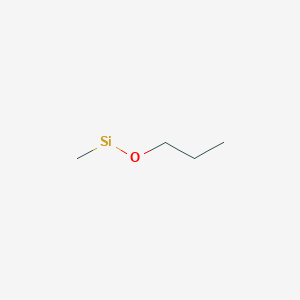
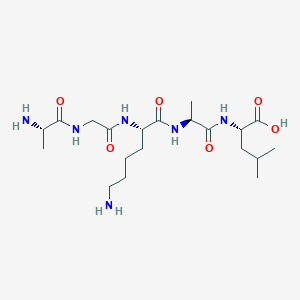

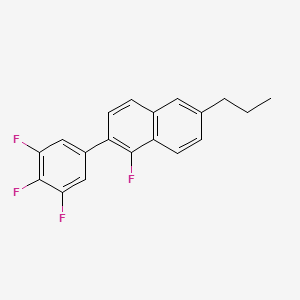
![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)
